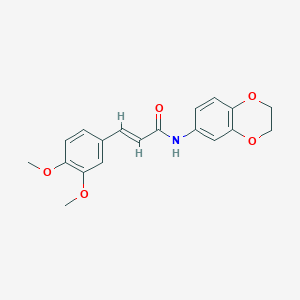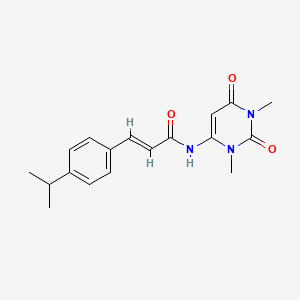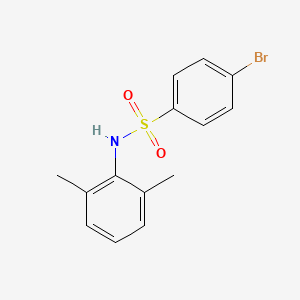
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its unique properties. DMTU is a potent antioxidant that has been shown to protect against oxidative damage in various biological systems.
作用機序
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It reacts with these species to form stable adducts, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA. This compound has also been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative damage in the brain, liver, and heart, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to protect against oxidative damage induced by chemotherapy drugs such as doxorubicin, and to enhance the efficacy of these drugs in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a potent antioxidant that can protect against oxidative damage in various biological systems, making it a valuable tool for investigating the role of oxidative stress in disease. This compound is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental setups.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or organs, and its effects may be influenced by factors such as dose, timing, and route of administration. In addition, this compound may interact with other compounds in the experimental system, leading to potential confounding effects.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is investigating its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another area of interest is investigating its potential as an adjuvant therapy for cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, and to optimize its delivery and dosing strategies.
合成法
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dimethylphenylisothiocyanate with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 138-140°C.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative damage in various biological systems, including the brain, liver, and heart. This compound has also been used in studies investigating the role of oxidative stress in diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWOZKFEMGGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)
![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)







![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
